molecular formula C19H10FNS B14648638 Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- CAS No. 52831-68-2

Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-fluoro-

Cat. No.: B14648638
CAS No.: 52831-68-2
M. Wt: 303.4 g/mol
InChI Key: WPBYMWBPEXGNIY-UHFFFAOYSA-N
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Description

Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- is a complex organic compound with a unique structure that includes a fused ring system containing sulfur and nitrogen atoms. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- typically involves multi-step organic reactions. One common method starts with the preparation of thiochroman-4-one derivatives, which are then subjected to cyclization reactions with appropriate arylhydrazones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine position using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • Benzo(e)(1)benzothiopyrano(4,3-b)indole
  • Benzo(e)(1)benzothiopyrano(4,3-b)indole, 3-(trifluoromethyl)-
  • Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-chloro-

Uniqueness

Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

CAS No.

52831-68-2

Molecular Formula

C19H10FNS

Molecular Weight

303.4 g/mol

IUPAC Name

18-fluoro-20-thia-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(21),2(11),3,5,7,9,12,14(19),15,17-decaene

InChI

InChI=1S/C19H10FNS/c20-15-7-3-6-13-18-14(10-22-19(13)15)17-12-5-2-1-4-11(12)8-9-16(17)21-18/h1-10H

InChI Key

WPBYMWBPEXGNIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CSC5=C(C4=N3)C=CC=C5F

Origin of Product

United States

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